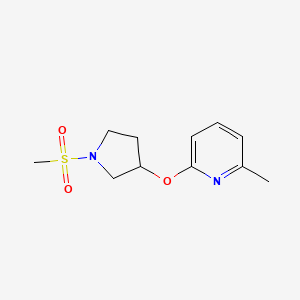

2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine (hereafter referred to as Compound A) is a pyridine derivative featuring a methyl group at the 2-position and a methylsulfonyl-substituted pyrrolidin-3-yloxy group at the 6-position. Its molecular weight is approximately 275.3 g/mol (calculated from its structure). This compound is of interest in medicinal chemistry due to its heterocyclic framework and tunable substituents, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

2-methyl-6-(1-methylsulfonylpyrrolidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-4-3-5-11(12-9)16-10-6-7-13(8-10)17(2,14)15/h3-5,10H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUJCPXPUNJWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an appropriate electrophile.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents such as methylsulfonyl chloride in the presence of a base.

Attachment to the Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through an ether linkage, typically using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Compound A and related pyridine derivatives:

Key Research Findings

- Compound D’s trifluoromethyl group enhances both lipophilicity and metabolic resistance compared to Compound A’s methyl group, making it more suitable for CNS-targeting applications .

Steric and Solubility Considerations :

- Compound E’s bulky tert-butyldimethylsilyl group introduces steric hindrance, which may reduce binding efficiency but improve blood-brain barrier penetration relative to Compound A .

- Compound B’s thiazoline ring improves aqueous solubility compared to sulfonyl-containing analogs, beneficial for formulation in hydrophilic environments .

Biological Applications :

Biological Activity

The compound 2-Methyl-6-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine , identified by its CAS number 127423-61-4, is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 284.33 g/mol

The compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety linked via a methanesulfonyl group, which is significant for its biological interactions.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives containing the methylsulfonyl group have shown promising results in inhibiting inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Table 1: Comparative IC Values of Related Compounds

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.034 | COX-2 Inhibition |

| Compound B | 0.052 | COX-1 Inhibition |

| 2-Methyl-6... | TBD | TBD |

Neuroprotective Effects

Research has indicated that certain pyridine derivatives exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress.

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Activity

A study demonstrated that a structurally similar compound showed significant inhibition of cell proliferation in various cancer cell lines, with an IC value indicating effective dosage levels for therapeutic use.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Pyrrolidine Derivative : Utilizing methanesulfonyl chloride in the presence of triethylamine.

- Pyridine Substitution : The introduction of the methyl group at the 2-position followed by coupling with the pyrrolidine derivative.

Table 2: Synthesis Overview

| Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methanesulfonyl chloride, Triethylamine | Room temperature | 98% |

| 2 | Pyridine derivative, Coupling agent | Anhydrous conditions | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.